5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide
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Overview
Description
5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a hydroxypropan-2-yl group at the nitrogen atom, and a methyl group at the 2nd position of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide typically involves the following steps:
Bromination: The starting material, 2-methylbenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5th position.
Amidation: The brominated intermediate is then subjected to amidation with (2R)-1-hydroxypropan-2-amine under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group or reduced to an alkyl group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.
Oxidation Products: Conversion of the hydroxy group to a ketone or aldehyde.
Reduction Products: Conversion of the hydroxy group to an alkyl group.
Scientific Research Applications
5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.
Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 5-Bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide exerts its effects depends on its interaction with molecular targets. For example, in medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The hydroxypropan-2-yl group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylbenzamide: Lacks the hydroxypropan-2-yl group, which may result in different reactivity and binding properties.
N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide:
Properties
IUPAC Name |
5-bromo-N-[(2R)-1-hydroxypropan-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-7-3-4-9(12)5-10(7)11(15)13-8(2)6-14/h3-5,8,14H,6H2,1-2H3,(H,13,15)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBQHCDYSKBPBO-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Br)C(=O)N[C@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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